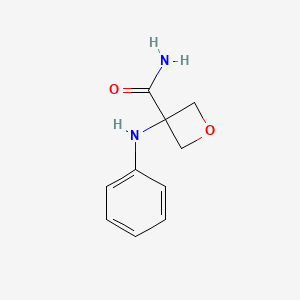
3-(Phenylamino)oxetane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylamino)oxetane-3-carboxamide is a compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and a phenylamino group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of an appropriate precursor, such as an epoxide, under acidic or basic conditions . The phenylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for 3-(Phenylamino)oxetane-3-carboxamide may involve the use of catalytic processes to enhance yield and selectivity. Amidation reactions, where a carboxylic acid is converted to an amide using an amine, are commonly employed . Catalysts such as carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylamino)oxetane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-3-carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Phenylamino)oxetane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylamino)oxetane-3-carboxamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylamino)oxetane-3-carboxylic acid
- 3-(Phenylamino)oxetane-3-methanol
- 3-(Phenylamino)oxetane-3-thiol
Uniqueness
3-(Phenylamino)oxetane-3-carboxamide is unique due to its specific combination of an oxetane ring and a phenylamino group. This combination imparts distinct physicochemical properties, such as stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-anilinooxetane-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)10(6-14-7-10)12-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,11,13) |
InChI Key |
KFHGNYKVBNLVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(=O)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















